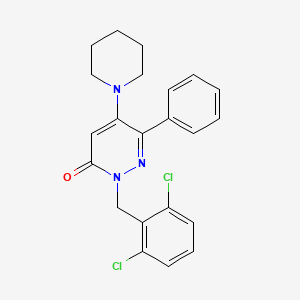
1-(3,4-Diéthoxybenzoyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to an indoline-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to investigate its effects on different biological pathways and its potential as a biochemical tool.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mécanisme D'action
Target of Action
The primary target of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . The indole nucleus in the compound binds with high affinity to multiple receptors, making it a valuable therapeutic agent .
Mode of Action
1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide interacts with its target, MmpL3, by docking into the active site of the transporter . This interaction inhibits the normal function of MmpL3, disrupting the biosynthesis of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of MmpL3 affects the biosynthesis pathway of the mycobacterial cell wall . This disruption leads to the death of the Mycobacterium tuberculosis, demonstrating the compound’s antitubercular activity .
Pharmacokinetics
The compound has shown selective activity towards mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Result of Action
The result of the action of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is the inhibition of growth in Mycobacterium tuberculosis . In addition, some indole-2-carboxamide derivatives have shown cytotoxic activities against certain cancer cell lines .
Méthodes De Préparation
The synthesis of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoyl chloride and indoline-2-carboxamide.
Reaction Conditions: The 3,4-diethoxybenzoyl chloride is reacted with indoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Comparaison Avec Des Composés Similaires
1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
1-(3,4-Dimethoxybenzoyl)indoline-2-carboxamide: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.
1-(3,4-Dihydroxybenzoyl)indoline-2-carboxamide: Contains hydroxy groups, which can significantly alter its reactivity and biological activity.
1-(3,4-Dichlorobenzoyl)indoline-2-carboxamide: Substituted with chlorine atoms, resulting in different electronic and steric effects.
The uniqueness of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(3,4-diethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-17-10-9-14(12-18(17)26-4-2)20(24)22-15-8-6-5-7-13(15)11-16(22)19(21)23/h5-10,12,16H,3-4,11H2,1-2H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBDTQUMQMDVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2455848.png)
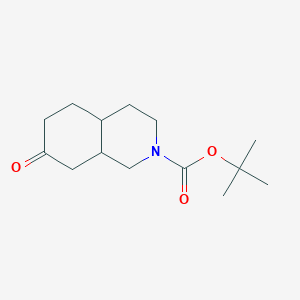
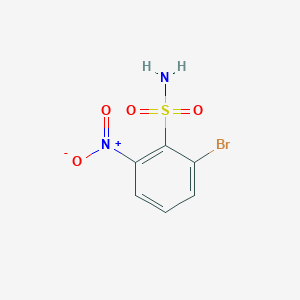
![Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride](/img/structure/B2455852.png)

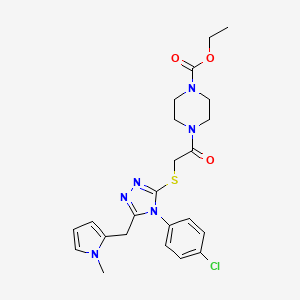
![N-({4-butyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide](/img/structure/B2455856.png)
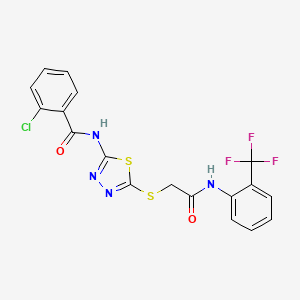

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)
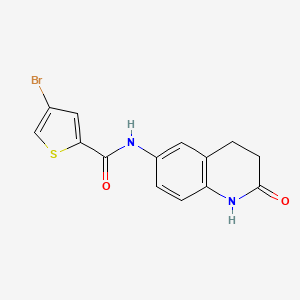
![4-benzoyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2455867.png)

